molecular formula C13H20N2 B1427016 N-(2,5-dimethylphenyl)piperidin-4-amine CAS No. 1178122-63-8

N-(2,5-dimethylphenyl)piperidin-4-amine

Cat. No. B1427016
M. Wt: 204.31 g/mol
InChI Key: MCIZKLSXKJCATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,5-dimethylphenyl)piperidin-4-amine” is a compound with the molecular formula C11H16N2 . It is also known as 4-Piperidinamine, N-phenyl-; Despropionyl norfentanyl; Piperidine, 4-anilino-; N-phenylpiperidin-4-amine .


Synthesis Analysis

The synthesis of piperidine derivatives, including “N-(2,5-dimethylphenyl)piperidin-4-amine”, involves various intra- and intermolecular reactions. A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A solution of the corresponding dimethylanilines was heated with stirring for 6 h at 90-100 °C .


Molecular Structure Analysis

The molecular structure of “N-(2,5-dimethylphenyl)piperidin-4-amine” can be viewed using Java or Javascript . The compound has a molecular weight of 176.2581 .


Chemical Reactions Analysis

Piperidines, including “N-(2,5-dimethylphenyl)piperidin-4-amine”, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Safety And Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, and causes serious eye damage . It is recommended to use only outdoors or in a well-ventilated area, and to avoid release to the environment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(2,5-dimethylphenyl)piperidin-4-amine”, is an important task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing piperidine moiety are also areas of ongoing research .

properties

IUPAC Name

N-(2,5-dimethylphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-4,9,12,14-15H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIZKLSXKJCATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylphenyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethylphenyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.